N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-8(14)2-3-10-11(7)15-13(20-10)16-12(17)9-6-18-4-5-19-9/h2-3,6H,4-5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUYRVIPVUQDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=COCCO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been reported to exhibit anti-tubercular activity. They have shown inhibitory effects against Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity. They inhibit the cyclooxygenase-1 (COX-1) enzyme, which plays a key role in the inflammatory response.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of COX-1 can disrupt the synthesis of prostaglandins, which are key mediators of inflammation. This can lead to a reduction in inflammation and pain.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its reported COX-1 inhibitory activity. This could potentially alleviate symptoms in conditions characterized by inflammation.
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 310.75 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds containing benzothiazole and dioxine structures exhibit various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.
Antitumor Activity
Several studies have explored the cytotoxic effects of similar compounds on human cancer cell lines. For instance:
- In Vitro Cytotoxicity : Compounds similar to this compound were tested against multiple human cancer cell lines. Results showed significant tumor growth inhibition with some derivatives exhibiting potency comparable to cisplatin .
| Compound | Cancer Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 21 | A549 (Lung) | 3.5 | Comparable to cisplatin |
| 18 | HeLa (Cervical) | 4.0 | Significant inhibition |
| 20 | MCF7 (Breast) | 5.2 | Moderate activity |
Antimicrobial Activity
The compound's structural features suggest potential antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Similar benzothiazole derivatives demonstrated MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, indicating promising antibacterial activity .
| Compound | Bacteria | MIC (µg/ml) |
|---|---|---|
| 6 | Staphylococcus aureus | 3.9 |
| 19 | Escherichia coli | 15.0 |
| 23 | Pseudomonas aeruginosa | 31.5 |
Case Studies
- Study on Antitumor Activity : A recent investigation synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of similar compounds against common pathogens. The findings revealed that compounds with halogen substitutions exhibited increased antimicrobial efficacy, suggesting a structure-activity relationship that could be further explored .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural components:
- Benzothiazole Moiety : Known for its role in enhancing bioactivity due to its electron-withdrawing properties.
- Dioxine Ring : Contributes to the compound's stability and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzo[d]thiazol Family
Several structurally related compounds highlight key differences in substituents and pharmacophores:
Key Observations:
- Carboxamide vs. Acrylamide Linkers: The 5,6-dihydro-1,4-dioxine carboxamide in the target compound contrasts with acrylamide linkers in ’s CDK7 inhibitors. Acrylamides often confer covalent binding to kinases, whereas carboxamides typically engage in non-covalent interactions .
- Salt Forms : The hydrochloride salt in ’s analog improves aqueous solubility, a critical factor for bioavailability compared to the free base form of the target compound .
Heterocyclic Variations
Compounds with alternative heterocycles demonstrate how scaffold changes influence bioactivity:
| Compound () | Core Structure | Molecular Weight | Key Features | |
|---|---|---|---|---|
| N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-...carboxamide | 1,3,4-Oxadiazole | 303.27 | Oxadiazole enhances metabolic stability vs. thiazole |
Key Observations:
- Oxadiazole vs. Thiazole : The 1,3,4-oxadiazole in ’s compound may confer greater metabolic stability due to reduced susceptibility to oxidative enzymes compared to thiazole-containing analogs .
Pharmacological Profiles of Thiazole-Based Drugs
Dasatinib (), a clinically approved thiazolecarboxamide, provides a benchmark for structure-activity relationships (SAR):
Key Observations:
- Bulkier Substituents : The dihydrodioxine carboxamide in the target compound may limit kinase selectivity compared to Dasatinib’s compact pyrimidine-piperazine motif .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of benzothiazole-carboxamide derivatives typically involves multi-step reactions. A common approach is to start with functionalized benzothiazole intermediates and couple them with carboxamide precursors. For example, describes a method for analogous thiadiazole derivatives using:
- Step 1: Reaction of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in refluxing acetonitrile (1–3 minutes).
- Step 2: Cyclization of intermediates in DMF with iodine and triethylamine to form the heterocyclic core .
Optimization Tips: - Use high-purity solvents (e.g., anhydrous acetonitrile) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reflux time and temperature.
Basic: Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should be analyzed?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Critical for confirming the benzothiazole and dihydrodioxine moieties. Key signals include:
- Aromatic protons (δ 6.5–8.5 ppm for benzothiazole).
- Dihydrodioxine methylene protons (δ 4.2–4.5 ppm, split into multiplet patterns).
- IR Spectroscopy: Look for carboxamide C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns matching the molecular formula.
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial or cytotoxic activity?
Methodological Answer:
- Antimicrobial Activity:
- Broth Microdilution Assay (CLSI Guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include pH-variation studies, as activity may depend on protonation states (e.g., pH 5.0 vs. 7.4) .
- Cytotoxicity:
- MTT Assay: Screen against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced: How can researchers address discrepancies in biological activity data (e.g., pH-dependent effects)?
Methodological Answer:
- Controlled pH Experiments: Replicate assays under standardized buffer conditions (e.g., phosphate buffers at pH 5.0, 7.4, and 9.0) to isolate pH-dependent behavior.
- Structural Analysis: Use computational tools (e.g., pKa prediction software) to identify ionizable groups influencing activity. For example, Frija et al. (2019) demonstrated pH-dependent antimicrobial efficacy in similar compounds due to carboxamide protonation .
- Statistical Validation: Apply ANOVA or mixed-effects models to quantify variability across replicates and conditions.
Advanced: What computational methods are applicable to elucidate its mechanism of action and structure-activity relationships?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or human kinases).
- QSAR Modeling: Train models with descriptors like logP, topological polar surface area, and Hammett constants to predict activity trends.
- MD Simulations: Simulate ligand-receptor dynamics over 50–100 ns to assess binding stability under physiological conditions .
Advanced: What experimental strategies are recommended for assessing environmental fate and biodegradation pathways?
Methodological Answer:
- Environmental Stability Studies:
- Hydrolysis: Incubate the compound in buffered aqueous solutions (pH 4–9) at 25°C and 50°C. Analyze degradation products via LC-MS.
- Photolysis: Expose to UV light (λ = 254–365 nm) and monitor degradation kinetics .
- Biodegradation Assays:
- Use OECD 301 guidelines with activated sludge inoculum to assess aerobic microbial breakdown.
- Track metabolite formation using high-resolution mass spectrometry.
Advanced: How can synthetic byproducts or impurities be identified and minimized during scale-up?
Methodological Answer:
- HPLC-PDA/ELSD: Employ orthogonal separation methods to detect trace impurities (e.g., unreacted intermediates or cyclization byproducts).
- Process Analytical Technology (PAT): Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically.
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns for high-purity isolation .
Advanced: What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues.
- 3D Cell Culture Models: Transition from 2D monolayers to spheroids or organoids to better mimic in vivo tissue complexity.
- Toxicogenomics: Use RNA-seq to compare gene expression profiles in cells treated in vitro vs. tissue samples from animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
